molecular formula C13H16N2O2 B3109757 tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-34-7

tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate

Cat. No. B3109757
CAS RN: 175531-34-7
M. Wt: 232.28 g/mol
InChI Key: MXSWGQZBRWJKLR-UHFFFAOYSA-N
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Description

“tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate” is a chemical compound. It is a derivative of benzimidazole . Benzimidazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The specific synthesis process for “this compound” is not explicitly mentioned in the search results.

Scientific Research Applications

Antitumor Agents

Research has highlighted the synthesis of novel benzimidazole derivatives with potential antitumor properties. For instance, a study explored the creation of methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, demonstrating significant activity against various cancer cell lines. These findings suggest the potential of tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate derivatives in cancer treatment research (Abonía et al., 2011).

Chemical Synthesis and Structural Analysis

The compound has been utilized in the synthesis of carbamate derivatives and the study of their structural characteristics through X-ray diffraction. This research aids in understanding the molecular interactions and assembly of molecules, providing insights into the design of new materials and compounds (Das et al., 2016).

Chemosensors

Imidazole derivatives have been developed as luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit specific sensing abilities with potential applications in environmental monitoring and safety (Emandi et al., 2018).

Catalysis in Epoxy Resins

The synthesis of 1-substituted imidazole derivatives has been investigated as thermal latent catalysts for epoxy-phenolic resins. This research contributes to the development of materials with improved thermal latency and stability, important for industrial applications (Wong et al., 2007).

Organic Synthesis

Studies have also explored the compound's utility in organic synthesis, such as the tandem insertion-cyclization reaction of isocyanides for the synthesis of imidazole derivatives. This demonstrates the versatility of this compound derivatives in synthesizing complex organic structures (Pooi et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that benzimidazole derivatives have been reported to exhibit antimycobacterial properties . They interact with the Pantothenate synthetase of Mycobacterium tuberculosis , which plays a crucial role in the biosynthesis of coenzyme A, an essential cofactor in numerous biochemical reactions.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in the normal functioning of the target organism or cell

Biochemical Pathways

Given the antimycobacterial properties of benzimidazole derivatives , it can be inferred that the compound may interfere with the biosynthesis of coenzyme A, thereby affecting the metabolic processes dependent on this cofactor.

Result of Action

Benzimidazole derivatives have been reported to exhibit antimycobacterial properties , suggesting that the compound may inhibit the growth of Mycobacterium tuberculosis.

properties

IUPAC Name

tert-butyl 2-methylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-14-10-7-5-6-8-11(10)15(9)12(16)17-13(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSWGQZBRWJKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-methylbenzimidazole (1.5 g, 11.35 mmole), Et3N (1.66 mL, 11.92 mmole), DMAP (0.20 g, 1.6 mmole), and (BOC)2O (2.60 g, 11.92 mmole) in anhydrous CH2Cl2 (15 mL) was stirred at RT for 24 hr, then was concentrated. The residue was taken up in H2O, stirred, and filtered to afford the title compound as a colorless solid (2.63 g, 100%): mp 71-72° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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